molecular formula C7H12ClNO2 B13486041 methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Cat. No.: B13486041
M. Wt: 177.63 g/mol
InChI Key: RMFQRYMWXVTYRO-VOLNJMMDSA-N
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Description

Methyl (1R,5S)-2-azabicyclo[310]hexane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the substitution of (1R,5S)-2-hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid 1,1-dimethyl-propyl ester by a hydroxyl compound to form a pyrrolidine compound. This intermediate is then subjected to cyanidation to yield 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. Finally, deprotection of this intermediate results in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where its unique structure and reactivity are valuable.

Mechanism of Action

The mechanism of action of methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Biological Activity

Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, also known by its CAS number 565456-77-1, is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C9H16ClNO2
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 565456-77-1

Structural Characteristics

The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is crucial for its biological interactions. The presence of the carboxylate group contributes to its solubility and interaction with biological targets.

This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes:

  • Inhibition of Viral Proteases : Recent studies have highlighted its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication. It has been shown to have a binding affinity (K_i) in the nanomolar range, indicating significant potency against viral targets .
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems due to its structural similarity to known neuroactive compounds. This suggests potential applications in treating neurological disorders by modulating synaptic transmission .
  • Antimicrobial Properties : Preliminary investigations indicate that it may possess antimicrobial activity, although further studies are required to elucidate the specific mechanisms and efficacy against various pathogens .

Antiviral Activity

A study evaluating the antiviral properties of this compound demonstrated that it effectively inhibited SARS-CoV-2 replication in vitro with an EC_50 value indicating substantial antiviral activity .

CompoundK_i (nM)EC_50 (nM)Target
This compound27.71364SARS-CoV-2 Mpro

Neuropharmacological Effects

In neuropharmacological assessments, the compound showed promise in modulating glutamate receptors, which are implicated in various neurodegenerative diseases. Its ability to influence these pathways suggests potential therapeutic applications in conditions such as Alzheimer's disease and schizophrenia .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-4-5(7)2-3-8-7;/h5,8H,2-4H2,1H3;1H/t5-,7+;/m0./s1

InChI Key

RMFQRYMWXVTYRO-VOLNJMMDSA-N

Isomeric SMILES

COC(=O)[C@@]12C[C@@H]1CCN2.Cl

Canonical SMILES

COC(=O)C12CC1CCN2.Cl

Origin of Product

United States

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